molecular formula C24H22BrNO3 B11076515 1-(4-Bromophenyl)-3-(4-hydroxyphenyl)-3-[(4-propanoylphenyl)amino]propan-1-one

1-(4-Bromophenyl)-3-(4-hydroxyphenyl)-3-[(4-propanoylphenyl)amino]propan-1-one

Cat. No.: B11076515
M. Wt: 452.3 g/mol
InChI Key: CMRKYLCBDJYTMW-UHFFFAOYSA-N
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Description

1-(4-BROMOPHENYL)-3-(4-HYDROXYPHENYL)-3-(4-PROPIONYLANILINO)-1-PROPANONE is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMOPHENYL)-3-(4-HYDROXYPHENYL)-3-(4-PROPIONYLANILINO)-1-PROPANONE typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Hydroxylation: Addition of a hydroxyl group to another phenyl ring.

    Propionylation: Introduction of a propionyl group to the aniline derivative.

    Coupling Reactions: Formation of the final product through coupling of the intermediate compounds.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMOPHENYL)-3-(4-HYDROXYPHENYL)-3-(4-PROPIONYLANILINO)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 1-(4-BROMOPHENYL)-3-(4-HYDROXYPHENYL)-3-(4-PROPIONYLANILINO)-1-PROPANONE exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-BROMOPHENYL)-3-(4-HYDROXYPHENYL)-1-PROPANONE: Lacks the propionylanilino group.

    1-(4-HYDROXYPHENYL)-3-(4-PROPIONYLANILINO)-1-PROPANONE: Lacks the bromophenyl group.

    1-(4-BROMOPHENYL)-3-(4-PROPIONYLANILINO)-1-PROPANONE: Lacks the hydroxyl group.

Uniqueness

1-(4-BROMOPHENYL)-3-(4-HYDROXYPHENYL)-3-(4-PROPIONYLANILINO)-1-PROPANONE is unique due to the presence of all three functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H22BrNO3

Molecular Weight

452.3 g/mol

IUPAC Name

1-(4-bromophenyl)-3-(4-hydroxyphenyl)-3-(4-propanoylanilino)propan-1-one

InChI

InChI=1S/C24H22BrNO3/c1-2-23(28)17-5-11-20(12-6-17)26-22(16-7-13-21(27)14-8-16)15-24(29)18-3-9-19(25)10-4-18/h3-14,22,26-27H,2,15H2,1H3

InChI Key

CMRKYLCBDJYTMW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)NC(CC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)O

Origin of Product

United States

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